Cas no 1220032-27-8 (3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochloride)

3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochloride 化学的及び物理的性質
名前と識別子
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- 3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride
- 3-(2-(4-Methyl-2-nitrophenoxy)ethyl)piperidine hydrochloride
- 3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidinehydrochloride
- 3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochloride
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- インチ: 1S/C14H20N2O3.ClH/c1-11-4-5-14(13(9-11)16(17)18)19-8-6-12-3-2-7-15-10-12;/h4-5,9,12,15H,2-3,6-8,10H2,1H3;1H
- InChIKey: YDLAOSCTXQJXMD-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C1C=CC(C)=CC=1[N+](=O)[O-])CCC1CNCCC1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 293
- トポロジー分子極性表面積: 67.1
3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M037125-250mg |
3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidinehydrochloride |
1220032-27-8 | 250mg |
$ 375.00 | 2022-06-04 | ||
Chemenu | CM311282-5g |
3-(2-(4-Methyl-2-nitrophenoxy)ethyl)piperidine hydrochloride |
1220032-27-8 | 95% | 5g |
$559 | 2022-09-03 | |
TRC | M037125-125mg |
3-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidinehydrochloride |
1220032-27-8 | 125mg |
$ 230.00 | 2022-06-04 | ||
Chemenu | CM311282-1g |
3-(2-(4-Methyl-2-nitrophenoxy)ethyl)piperidine hydrochloride |
1220032-27-8 | 95% | 1g |
$186 | 2022-09-03 |
3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochloride 関連文献
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidinehydrochlorideに関する追加情報
Comprehensive Overview of 3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidine hydrochloride (CAS No. 1220032-27-8)
3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidine hydrochloride (CAS No. 1220032-27-8) is a specialized chemical compound with a unique molecular structure that has garnered significant interest in pharmaceutical and biochemical research. This compound, often referred to by its abbreviated name or CAS number, belongs to the class of piperidine derivatives, which are widely studied for their potential applications in drug development and organic synthesis. The presence of both nitrophenoxy and ethylpiperidine moieties in its structure makes it a versatile intermediate for designing novel therapeutic agents.
In recent years, the demand for piperidine-based compounds has surged due to their role in targeting neurological and metabolic pathways. Researchers are particularly intrigued by the 4-Methyl-2-nitrophenoxy group in this compound, as it may contribute to enhanced bioavailability and binding affinity in receptor studies. The hydrochloride salt form (hydrochloride) further improves its solubility, making it suitable for in vitro and in vivo experiments. This aligns with the growing trend of optimizing drug candidates for better pharmacokinetic properties.
The compound’s CAS No. 1220032-27-8 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and pharmacology. Users often inquire about its synthesis, purity standards, and potential analogs, highlighting the need for detailed technical data. Additionally, the rise of AI-driven drug discovery has spurred interest in such compounds, as machine learning models increasingly rely on structurally diverse libraries for virtual screening.
From a synthetic perspective, 3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidine hydrochloride is synthesized through multi-step organic reactions, often involving etherification and amination processes. Its nitro group offers opportunities for further functionalization, a feature highly valued in fragment-based drug design. Laboratories handling this compound prioritize high-performance liquid chromatography (HPLC) for purity analysis, ensuring compliance with rigorous research standards.
Environmental and safety considerations are also critical when working with nitrophenoxy derivatives. While the compound is not classified as hazardous under standard regulations, proper handling protocols are recommended to minimize exposure. This aligns with the broader industry focus on green chemistry and sustainable practices, which are frequently discussed in forums and publications.
In summary, 3-2-(4-Methyl-2-nitrophenoxy)ethylpiperidine hydrochloride (CAS No. 1220032-27-8) represents a promising candidate for advancing drug discovery and chemical biology. Its structural features and adaptability to modern research tools make it a valuable asset for scientists exploring new therapeutic frontiers. As the scientific community continues to uncover its potential, this compound is likely to remain a topic of interest in both academic and industrial settings.
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